N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a structurally complex molecule featuring a chromeno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 9, and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 2,6-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O2S/c1-16-6-4-7-17(2)24(16)30-23(33)15-35-28-22-14-20-9-5-8-18(3)25(20)34-27(22)31-26(32-28)19-10-12-21(29)13-11-19/h4-13H,14-15H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVUOBLXVDFJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC(=C4O3)C)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the dimethylphenyl group. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromeno-Pyrimidine Derivatives
The chromeno-pyrimidine scaffold is a privileged structure in medicinal chemistry. Compared to simpler pyrimidine derivatives, the fused chromene ring in the target compound likely enhances planarity and π-π stacking interactions, as seen in analogs like 4-aminochromeno[2,3-d]pyrimidines, which exhibit kinase inhibitory activity.
Fluorophenyl-Substituted Analogs
The 4-fluorophenyl group is a common bioisostere for improving metabolic stability. For instance, in the compound N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (), the fluorophenyl group enhances resistance to oxidative metabolism. The target compound’s 4-fluorophenyl substitution likely confers similar advantages, though its placement on the chromeno-pyrimidine core may alter electronic properties compared to imidazole-based systems .
Acetamide Modifications
The acetamide side chain in the target compound shares structural homology with compounds listed in , such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. Key differences include:
- Linker Chemistry : The target compound uses a sulfanyl (-S-) linker instead of an ether (-O-) or carboxamide group, which may influence redox stability and hydrogen-bonding capacity.
Physicochemical and Pharmacokinetic Properties
Methodological Considerations
- Crystallography: The SHELX software suite () is critical for resolving the stereochemistry of such complex molecules, particularly the chromeno-pyrimidine core and acetamide conformation .
- Spectroscopy : UV and NMR data () would be essential for confirming the integrity of the fluorophenyl and sulfanyl groups during synthesis .
Biological Activity
N-(2,6-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 485.56 g/mol. Its structure features a chromeno-pyrimidine core along with a sulfanyl group, which contributes to its biological activities.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, in melanoma cells, the compound induced cell cycle arrest by activating the p53 signaling pathway, leading to apoptosis in mutated cells .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor . It interacts with several key enzymes involved in cancer progression and inflammatory responses. Notably, it has shown effectiveness in inhibiting certain kinases and proteases that play crucial roles in tumor growth and metastasis .
The mechanisms underlying the biological activities of this compound involve modulation of signaling pathways associated with cell survival and proliferation. The activation of the p53 pathway is particularly significant as it leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Case Studies
-
Cell Line Studies : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines, including breast and lung cancer models.
Cell Line IC50 (µM) Effect Observed Melanoma 15 Induction of apoptosis Breast Cancer 20 Cell cycle arrest Lung Cancer 25 Reduced migration - In Vivo Studies : Animal model studies are ongoing to investigate the pharmacokinetics and therapeutic efficacy of this compound in xenograft models. Preliminary results indicate promising bioavailability and metabolic stability.
Comparative Analysis
To highlight its uniqueness among related compounds, a comparison table is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-(3,4-dimethylphenyl)-2-{[2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide | Similar chromeno-pyrimidine core | Potential enzyme inhibition |
| 9-Methoxy-2-phenylnaphtho[1,8-bc]chromenone | Lacks sulfanyl group | Anticancer properties |
| 4-Fluorophenyldihydrochromenone | Different core structure | Antioxidant activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
